molecular formula C8H10F2N2S B2507151 5-((3,3-Difluoroazetidin-1-yl)methyl)-4-methylthiazole CAS No. 2320850-73-3

5-((3,3-Difluoroazetidin-1-yl)methyl)-4-methylthiazole

Cat. No.: B2507151
CAS No.: 2320850-73-3
M. Wt: 204.24
InChI Key: JKSZSHKGQYLQCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-((3,3-Difluoroazetidin-1-yl)methyl)-4-methylthiazole is a synthetic organic compound that features a thiazole ring substituted with a difluoroazetidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((3,3-Difluoroazetidin-1-yl)methyl)-4-methylthiazole typically involves the reaction of a thiazole derivative with a difluoroazetidine precursor. The reaction conditions often include the use of a base such as triethylamine and a solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-((3,3-Difluoroazetidin-1-yl)methyl)-4-methylthiazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives of the compound, while substitution reactions can produce a variety of substituted thiazole derivatives .

Scientific Research Applications

5-((3,3-Difluoroazetidin-1-yl)methyl)-4-methylthiazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-((3,3-Difluoroazetidin-1-yl)methyl)-4-methylthiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

5-((3,3-Difluoroazetidin-1-yl)methyl)-4-methylthiazole is unique due to its specific structural features, such as the presence of both a thiazole ring and a difluoroazetidine moiety. These structural characteristics contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

5-[(3,3-difluoroazetidin-1-yl)methyl]-4-methyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F2N2S/c1-6-7(13-5-11-6)2-12-3-8(9,10)4-12/h5H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKSZSHKGQYLQCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)CN2CC(C2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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